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Abstract
Vut-MK142 is a synthetic small molecule that has demonstrated significant potential as a

cardiomyogenic agent. Derived from the modification of Cardiogenol C, Vut-MK142 promotes

the differentiation of pre-cardiac mesoderm into cardiomyocytes. This technical guide provides

a comprehensive overview of the biological activity of Vut-MK142, its known molecular targets,

and detailed experimental protocols for assessing its effects. The information is primarily based

on the findings of Koley et al. (2013).[1]

Biological Activity and Molecular Targets
Vut-MK142 is a potent inducer of cardiomyogenesis in various cell types, including P19

embryonic carcinoma cells and C2C12 skeletal myoblasts.[1] Its primary biological activity is

the promotion of differentiation of progenitor cells into a cardiac lineage.

The precise molecular target of Vut-MK142 has not been definitively identified and is the

subject of ongoing research.[1] However, experimental evidence strongly indicates that its

mechanism of action involves the upregulation of key transcription factors essential for heart

development.

Upregulation of Key Cardiac Transcription Factors
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Semi-quantitative RT-PCR analysis has shown that treatment of cardiovascular progenitor cells

with Vut-MK142 leads to an increased expression of the following early mesodermal and

myocardial transcription factors:

Brachyury: A key marker of the mesoderm, its upregulation suggests Vut-MK142 acts at an

early stage of differentiation.

Nkx2.5: A critical transcription factor in heart development, often considered a master

regulator of the cardiac lineage.

Mef2C (Myocyte enhancer factor 2C): Another essential transcription factor for cardiac

muscle development and morphogenesis.

Interestingly, the expression of Eomes, Gata4, and the late myocardial gene tropomyosin were

not significantly affected in these experiments. The expression of Mesp1 was unexpectedly

decreased.[1]

Induction of Cardiac Marker Gene Expression
Vut-MK142 treatment results in a significant increase in the expression of Atrial Natriuretic

Factor (ANF), a well-established marker for cardiomyocytes.[1] This has been demonstrated

through promoter-driven luciferase reporter assays in both P19 and C2C12 cells.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of

Vut-MK142 and its comparison to the parent compound, Cardiogenol C (CgC).
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Assay Cell Line Treatment Result Reference

Nkx2.5 Promoter

Luciferase

Reporter Assay

P19
1 µM Vut-MK142

(7 days)

3.1 ± 0.3-fold

increase in

luciferase signal

(p < 0.05)

Nkx2.5 Promoter

Luciferase

Reporter Assay

P19
1 µM CgC (7

days)

1.6 ± 0.2-fold

increase in

luciferase signal

Nkx2.5 Promoter

Luciferase

Reporter Assay

C2C12
1 µM CgC (7

days)

1.4 ± 0.2-fold

increase in

luciferase signal

Experiment Cell Type Treatment Observation Reference

Cardiac Body

Differentiation

Cardiovascular

Progenitor Cells

1 µM Vut-MK142

(days 0-5)

Earlier onset of

beating

cardiomyocytes

and increased

degree of

cardiomyogenesi

s

Cardiac Body

Differentiation

Cardiovascular

Progenitor Cells

1 µM Vut-MK142

(days 5-7)

No influence on

the early phase

of

cardiomyogenesi

s, but an

increased

number of

cardiomyocytes

at a later stage

Experimental Protocols
ANF and Nkx2.5 Promoter Luciferase Reporter Assays
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This protocol is used to quantify the effect of Vut-MK142 on the promoter activity of key cardiac

genes.

Methodology:

Plasmid Transfection:

P19 or C2C12 cells are transiently transfected with a luciferase reporter plasmid

containing the rat ANF promoter region or the Nkx2.5 promoter region.

A pRL-SV40 Renilla luciferase control reporter vector is co-transfected for normalization.

Transfection is performed one day prior to treatment using Lipofectamine Plus™ Reagent

according to the manufacturer's protocol.

Compound Treatment:

Transfected cells are treated with 1 µM Vut-MK142 or a vehicle control (0.005% DMSO)

for 7 days.

Luciferase Activity Measurement:

After the treatment period, cells are harvested.

Luciferase activity is measured using a dual-luciferase reporter assay kit with a multilabel

counter.

Firefly luciferase activity is normalized to Renilla luciferase activity.

Cardiac Body Differentiation Assay
This assay assesses the ability of Vut-MK142 to induce the formation of functional, beating

cardiomyocytes from progenitor cells.

Methodology:

Cell Aggregation:
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Cardiovascular progenitor cells are aggregated to form cardiac bodies (CBs) in hanging

drop cultures at a density of approximately 900 cells per 20 µL of M15 medium for 4.5

days.

Plating and Treatment:

The resulting CBs are plated on gelatin-coated tissue culture plates.

Vut-MK142 (1 µM) or a vehicle control (0.005% DMSO) is added to the culture medium at

specified time intervals (e.g., from day 0 to day 5, or day 5 to day 7).

Analysis of Cardiomyogenesis:

The percentage of CBs containing beating cardiomyocytes is monitored daily for up to 20

days.

The number of cardiomyocyte clusters within the CBs can also be quantified.

Semi-Quantitative RT-PCR for Cardiac Marker
Expression
This protocol is used to evaluate the effect of Vut-MK142 on the mRNA expression levels of

key cardiac transcription factors.

Methodology:

Cell Culture and Treatment:

Cardiovascular progenitor cells are differentiated in the presence or absence of 1 µM Vut-
MK142.

RNA Extraction and cDNA Synthesis:

Total RNA is extracted from the cells at various time points.

First-strand cDNA is synthesized from the extracted RNA.

PCR Amplification:
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PCR is performed using primers specific for Brachyury, Nkx2.5, Mef2C, Eomes, Gata4,

Mesp1, and a housekeeping gene for normalization.

Analysis:

The PCR products are resolved on an agarose gel and visualized to assess the relative

expression levels of the target genes.

Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of Vut-MK142 in
Cardiomyogenesis
Based on the observed upregulation of key cardiac transcription factors, a putative signaling

pathway for Vut-MK142 can be proposed. Vut-MK142 is hypothesized to act upstream of a

cascade that leads to the activation of Brachyury, Nkx2.5, and Mef2C, which in turn drive the

expression of cardiac-specific genes like ANF, ultimately leading to cardiomyocyte

differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Vut-MK142: A Technical Guide to its Biological Activity
and Targets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611789#vut-mk142-biological-activity-and-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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